molecular formula C42H64N12O12S2 B10784856 H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2

H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2

Cat. No.: B10784856
M. Wt: 993.2 g/mol
InChI Key: VIFAMMRBZBWEID-VQWBKVQXSA-N
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Description

The compound H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 is a synthetic peptide consisting of ten amino acids. This peptide is notable for its disulfide bond between the cysteine residues, which contributes to its stability and biological activity. Peptides like this one are often studied for their potential therapeutic applications and their role in biological processes.

Mechanism of Action

The mechanism of action of H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The disulfide bond between cysteine residues plays a crucial role in maintaining the peptide’s structure and function . The peptide can modulate signaling pathways by binding to its targets and inducing conformational changes .

Comparison with Similar Compounds

Properties

Molecular Formula

C42H64N12O12S2

Molecular Weight

993.2 g/mol

IUPAC Name

(2R)-1-[(4R,7R,10R,13S,16S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27+,28+,29-,30+,34-/m0/s1

InChI Key

VIFAMMRBZBWEID-VQWBKVQXSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Origin of Product

United States

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